2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide
Overview
Description
2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide, also known as HPPD, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. HPPD is a hydrazide derivative, which means that it contains a hydrazine functional group (-NH-NH2) and a carbonyl group (C=O) in its structure. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide is not fully understood, but it is thought to involve the formation of a Schiff base intermediate between the carbonyl group of this compound and the amino acid residues of the target molecule. This intermediate then undergoes a series of reactions, resulting in the formation of a stable adduct between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide in scientific research is its strong fluorescence properties, which make it a useful tool for imaging and tracking biological molecules. However, there are also some limitations to its use, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving 2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biological molecules. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its use as a treatment for neurodegenerative disorders. Overall, the unique properties of this compound make it a promising candidate for further scientific research.
Scientific Research Applications
2-(3-hydroxypropyl)-5-phenyl-2,4-pentadienohydrazide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. This compound has been found to exhibit strong fluorescence properties, which make it a useful tool for imaging and tracking these molecules in cells and tissues.
Properties
IUPAC Name |
(2Z,4E)-2-(3-hydroxypropyl)-5-phenylpenta-2,4-dienehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-16-14(18)13(10-5-11-17)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,17H,5,10-11,15H2,(H,16,18)/b8-4+,13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDJMPMBBXYBCZ-VEJZVKIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(CCCO)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/CCCO)\C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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